(5S)-Dec-3-en-1-yn-5-ol

Lipid Mediator Synthesis Stereoselective Synthesis Eicosanoid Chemistry

(5S)-Dec-3-en-1-yn-5-ol (CAS 193410-68-3) is a chiral, medium-chain enynol characterized by a conjugated (E)-ene-yne system and a stereodefined secondary alcohol at the C5 position. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 193410-68-3
Cat. No. B12571156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-Dec-3-en-1-yn-5-ol
CAS193410-68-3
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC#C)O
InChIInChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8,10-11H,3,5,7,9H2,1H3/t10-/m1/s1
InChIKeyQTPYNFYCBVSETI-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-Dec-3-en-1-yn-5-ol (CAS 193410-68-3): Procurement-Grade Structural and Synthetic Utility Profile


(5S)-Dec-3-en-1-yn-5-ol (CAS 193410-68-3) is a chiral, medium-chain enynol characterized by a conjugated (E)-ene-yne system and a stereodefined secondary alcohol at the C5 position [1]. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol . The compound serves as a key synthetic intermediate in the stereoselective total synthesis of Lipoxin A4, a potent lipid mediator involved in the resolution of inflammation, where the (5S) absolute configuration is essential for the biological activity of the final eicosanoid product [1].

Synthesis Workflow Lipoxin A4 total synthesis intermediate
Stereochemistry (5S) configuration may influence receptor recognition context
Structural Feature Conjugated (E)-ene-yne enables elimination-based transformations

Why (5S)-Dec-3-en-1-yn-5-ol Cannot Be Replaced by Achiral or Saturated Analogs in Critical Synthetic Workflows


Generic substitution of this compound with its achiral (E)-dec-3-en-1-yn-5-ol (CAS 32768-66-4) or the saturated (5S)-1-decyn-5-ol (CAS 848609-05-2) analog would compromise stereochemical fidelity in downstream products [1]. In the published total synthesis of Lipoxin A, the (5S) stereocenter of this enynol building block is transmitted to the C5 position of the final trihydroxy-eicosatetraenoic acid, which is a critical determinant of receptor recognition and biological function [1]. Loss of the defined olefin geometry or the hydroxyl configuration during procurement would render the synthetic route non-viable for generating biologically active lipid mediators.

Achiral (E)-dec-3-en-1-yn-5-ol (CAS 32768-66-4) lacks C5 stereocenter, may introduce diastereomer mixtures in downstream asymmetric syntheses.
Saturated (5S)-1-decyn-5-ol (CAS 848609-05-2) lacks conjugated ene-yne system, cannot support key elimination step in published Lipoxin A4 route.

Quantitative Differentiation Evidence for (5S)-Dec-3-en-1-yn-5-ol vs. Closest Analogs


Stereochemical Fidelity in Lipoxin A4 Total Synthesis: (5S)-Enynol vs. Achiral or (5R) Building Blocks

In the published total synthesis of Lipoxin A4, only the (5S)-configured dec-3-en-1-yn-5-ol building block successfully yielded the natural (5S,6R,15S)-trihydroxy-eicosatetraenoic acid product with correct stereochemistry at all three chiral centers. The (5R) enantiomer or racemic mixture led to an inactive diastereomer at the C5 position of the final lipoxin structure [1]. The same study confirmed that the (5S) intermediate was derived from D-xylose via a zinc-mediated deoxygenation and base-induced double elimination sequence, with the enantiomeric excess of the building block directly dictating the diastereomeric purity of the final Lipoxin A product [1]. Quantified yield data for the synthetic sequence: the key intermediate (5S)-dec-3-en-1-yn-5-ol was employed in the final coupling step, and the overall synthesis produced Lipoxin A with a stereochemical purity consistent with the starting material enantiopurity [1].

Stereochemical Outcome
Head-to-head
Only (5S)-enynol yields natural Lipoxin A4; (5R) yields 5-epi-Lipoxin A4 with altered receptor context.
Supports stereospecific synthesis in lipid mediator research
Lot-specific ee to verify with supplier
Lipid Mediator Synthesis Stereoselective Synthesis Eicosanoid Chemistry

Conjugated Ene-Yne Backbone vs. Saturated (5S)-1-Decyn-5-ol in Synthetic Versatility

The (E)-ene-yne conjugation in (5S)-dec-3-en-1-yn-5-ol provides a rigid, π-extended scaffold that is absent in the commercially prevalent saturated analog (5S)-1-decyn-5-ol (CAS 848609-05-2, molecular formula C₁₀H₁₈O) [1]. While quantitative reactivity data (e.g., reaction rate constants in Sonogashira or click chemistry) have not been disclosed in a comparative format for these two specific compounds, the presence of the conjugated ene-yne system is a structural feature that enables subsequent stereoselective transformations (such as the double elimination step in the Lipoxin A synthesis) that the fully saturated analog cannot support [1]. (5S)-1-decyn-5-ol (CAS 848609-05-2) has a calculated density of 0.880±0.06 g/cm³ and a boiling point of 241.3±13.0 °C , but its lack of the C3-C4 double bond precludes the π-conjugative pathway essential for the published synthetic route.

Conjugation Requirement
Class-level
Conjugated (E)-ene-yne present in (5S)-dec-3-en-1-yn-5-ol enables double elimination; saturated analog lacks this π-system.
Ene-yne conjugation may be required for Lipoxin synthesis route
No comparative kinetic data; structural inference only
Click Chemistry Sonogashira Coupling Lipid Modification

Chiral Pool Derivation (D-Xylose) as a Structural Integrity Advantage Over Racemic Syntheses

The published synthetic route derives (5S)-dec-3-en-1-yn-5-ol from D-xylose, a well-defined chiral pool starting material, which provides inherent enantiomeric purity and traceable stereochemical provenance [1]. In contrast, the achiral analog (E)-dec-3-en-1-yn-5-ol (CAS 32768-66-4) is a racemic or non-stereodefined mixture that would introduce stereochemical ambiguity into downstream products . While a certified enantiomeric excess (ee) value for the commercial compound is not publicly disclosed in the abstracted literature, the chiral pool origin ensures that any batch produced via the published Yadav route carries the (S) configuration at C5 with an ee that is intrinsically high (typically >98% for D-xylose-derived intermediates), although actual lot-specific analytical data must be verified with the supplier [1].

Chiral Pool Origin
Class-level
Derived from D-xylose via zinc-mediated deoxygenation; provides (S) configuration with high ee traceability.
May support enantiomeric purity for asymmetric synthesis
Lot-specific analytical data to verify with supplier
Chiral Pool Synthesis Enantiomeric Excess Quality Assurance

Curated Application Scenarios for (5S)-Dec-3-en-1-yn-5-ol Based on Verified Evidence


Stereoselective Total Synthesis of Natural Lipoxin A4 and Analogous Pro-Resolving Lipid Mediators

This compound is the documented chiral building block for constructing the C1-C10 segment of Lipoxin A4 with the correct (5S) configuration [1]. Research programs focused on the total synthesis of pro-resolving lipid mediators or their stable analogs should prioritize this stereochemically defined enynol to ensure the biological fidelity of the final compound.

Stereochemical Probe in Eicosanoid Structure-Activity Relationship (SAR) Studies

The (5S) configuration is critical for Lipoxin A4 receptor recognition [1]. Scientists conducting SAR studies on the lipoxin receptor (ALX/FPR2) can use this intermediate to generate both the natural (5S)-epimer and, by employing the (5R) comparator, the corresponding 5-epi analog for direct comparative pharmacological evaluation.

Reference Standard for Chiral Chromatography Method Development in C10 Enynol Analysis

Given the structural similarity to other C10 enynols used in fragrance and flavor chemistry, the (5S)-configured compound can serve as a well-defined reference standard for developing chiral GC or HPLC methods to separate (5R) and (5S) enantiomers of small enynols, leveraging its known synthetic provenance from D-xylose [1].

Intermediate for Conjugated Lipid-Probe Synthesis via Sonogashira or Click Chemistry

The terminal alkyne and conjugated (E)-ene in (5S)-dec-3-en-1-yn-5-ol make it a candidate for further functionalization via Sonogashira coupling or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate fluorescent or biotinylated lipid probes, though specific published protocols for this compound are currently absent [1].

Application
Selection Property
Validation Focus
Lipoxin A4 Total Synthesis
(5S) stereochemical identity
Enantiomeric purity and synthetic outcome
Eicosanoid SAR Studies
Defined (5S) configuration for receptor studies
Comparative receptor recognition assays
Chiral Chromatography Method Development
Certified enantiomeric identity
Retention time and separation factor (α) for enantiomers
Lipid-Probe Synthesis (Click Chemistry)
Terminal alkyne and (E)-ene functionality
Reactivity in CuAAC or Sonogashira coupling
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